Gallocyanine

Description

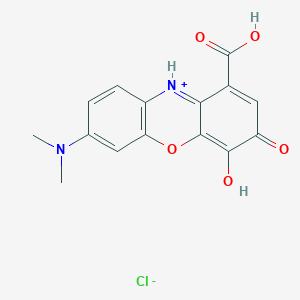

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

7-(dimethylamino)-4-hydroxy-3-oxophenoxazin-10-ium-1-carboxylic acid;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O5.ClH/c1-17(2)7-3-4-9-11(5-7)22-14-12(16-9)8(15(20)21)6-10(18)13(14)19;/h3-6,19H,1-2H3,(H,20,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSOTOUQTVJNMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)[NH+]=C3C(=CC(=O)C(=C3O2)O)C(=O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60935389 | |

| Record name | Gallocyanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60935389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green solid; [Merck Index] Black powder; [Sigma-Aldrich MSDS] | |

| Record name | Gallocyanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20957 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1562-85-2 | |

| Record name | Gallocyanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001562852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GALLOCYANINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | GALLOCYANINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gallocyanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60935389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-carboxy-7-(dimethylamino)-3,4-dihydroxyphenoxazin-5-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GALLOCYANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S1S2GY38K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies of Gallocyanine

Traditional Synthetic Pathways of Gallocyanine and Related Phenoxazinones

The foundational methods for creating this compound and the core phenoxazine (B87303) structure have been established through classical organic synthesis reactions.

Methanol-based Synthesis from Gallic Acid and Iodine

This compound is a synthetic dye from the oxazine (B8389632) class, which can be synthesized using a methanol (B129727) solution of gallic acid with an excess of iodine. nih.govfishersci.sefishersci.comwikipedia.org An alternative and common preparation method involves the reaction of N,N-dimethyl-4-nitrosoaniline or its hydrochloride salt with 3,4,5-Trihydroxybenzoic acid (gallic acid). nih.govwikipedia.orgsnl.no This reaction is typically carried out in methanol, as the reaction in ethanol (B145695) is noted to be incomplete. nih.govwikipedia.org

Bernthsen Synthesis and Phenoxazine Ring Formation

The core structure of this compound is the phenoxazine ring. The classical method for synthesizing this heterocyclic system is the Bernthsen synthesis, first reported in 1887. fishersci.nlfishersci.no This reaction involves the pyrolytic or thermal condensation of an o-aminophenol with a catechol. fishersci.nlnih.gov This synthesis was a significant development, as phenoxazine-based dyes like this compound were commercially available even before the formal synthesis of the parent phenoxazine compound was reported. fishersci.nl The phenoxazine nucleus is known to be non-planar, being folded along the axis that passes through the central oxygen and nitrogen heteroatoms. fishersci.nofishersci.at

Advanced Derivatization Strategies for Tailored this compound Analogues

To explore and optimize the properties of this compound for various applications, researchers have developed strategies to synthesize a range of derivatives by modifying the core structure.

Synthesis of Ester and Amino this compound Derivatives

In the pursuit of creating tailored analogues, various ester and amino derivatives of this compound have been synthesized. wikipedia.orgfishersci.ca One documented approach involves the reaction of N,N-dimethyl-4-nitrosoaniline hydrochloride salt with gallamide derivatives while refluxing in ethanol to produce phenoxazinone derivatives. wikipedia.orgfishersci.ca Further modifications, such as the alkylation of previously reported p-MeO-benzylamino this compound derivatives, have been used to create new amino derivatives. fishersci.ca

Modification of Substituent Groups at Positions 1, 2, and 4 of the Phenoxazinone Scaffold

Systematic modifications of the substituent groups at positions 1, 2, and 4 of the phenoxazinone scaffold have been a key strategy in developing new this compound analogues. wikipedia.orgblkcommodities.comflybase.org Research has shown that specific substitutions have a significant impact on the properties of the resulting compounds.

| Position | Modification Type | Observation |

| C1 | Bis-alkylation with flexible alkyl ester groups | Resulted in the most active inhibitors in the studied context. wikipedia.orgblkcommodities.comflybase.org |

| C1 | Bis-benzylation | Also provided highly active inhibitors. wikipedia.orgblkcommodities.comflybase.org |

| C2 | Introduction of amino derivatives | Synthesized and evaluated for structure-activity relationships. wikipedia.orgblkcommodities.comflybase.org |

| C4 | Introduction of alkoxy or benzyloxy substituents | When combined with amino derivatives at C2, these compounds were found to be less active. wikipedia.orgblkcommodities.comflybase.org |

These findings highlight that modifications, particularly bis-alkylation with flexible ester groups at the C1 position, are effective in enhancing the desired activity of this compound derivatives. wikipedia.orgblkcommodities.com

Preparation of Water-Soluble Ammonium (B1175870) Salts of this compound Derivatives

To improve the solubility of this compound derivatives in aqueous solutions, a crucial factor for many biological studies, researchers have prepared their ammonium salts. wikipedia.orgfishersci.ca This is typically achieved by treating the corresponding amino derivatives with an acid. wikipedia.orgfishersci.ca A reported method involves the use of hydrogen chloride (HCl) in isopropanol (B130326) (iPrOH) to convert the amino-gallocyanine compounds into their more water-soluble ammonium salts. wikipedia.orgfishersci.ca

Incorporation of this compound into Composite Materials

This compound has demonstrated utility as a functional component in the fabrication of advanced composite materials, particularly in the field of energy storage. Its unique molecular structure allows it to act as an effective co-dispersant for different types of nanoparticles, facilitating the creation of homogeneous and high-performance composites.

One notable application is in the development of composite electrodes for supercapacitors, where this compound is used to co-disperse γ-Fe2O3 (maghemite) and multiwalled carbon nanotubes (MWCNTs). mdpi.com In this process, the polyaromatic structure and the catechol ligand of the this compound molecule enable its adsorption onto both the iron oxide nanoparticles and the carbon nanotubes. mdpi.com This dual affinity allows for their efficient electrostatic dispersion and intimate mixing within a colloidal processing method. mdpi.com

The preparation of such a composite involves several steps:

High-energy ball milling (HEBM) of the γ-Fe2O3 nanoparticles to enhance their morphological properties. mdpi.com

Co-dispersion of the milled γ-Fe2O3 and MWCNTs using this compound in a suitable solvent. mdpi.com

Ultrasonication of the slurry to ensure homogeneity. mdpi.com

Removal of any non-adsorbed this compound through filtering. mdpi.com

The resulting mixture is used to create a slurry, typically containing a binder like polyvinyl butyral (PVB), which is then impregnated into a current collector (e.g., Ni foam). mdpi.com

The electrode is then dried and pressed. mdpi.com

Fourier-transform infrared spectroscopy (FTIR) studies have confirmed the adsorption of this compound onto the Fe2O3 nanoparticles. mdpi.com The use of this compound as a co-dispersant in this manner leads to enhanced mixing of the components, which in turn results in superior capacitive properties for the final composite material. mdpi.com Electrodes fabricated using this method have shown a high capacitance of 1.53 F·cm−2 in a 0.5 M Na2SO4 electrolyte, demonstrating the benefits of incorporating this compound for achieving high capacitance at low electrical resistance. mdpi.com

Catalytic Applications in Organic Synthesis

This compound, a dye known for its complex conjugated system and the presence of both acidic and alkaline functional groups, has emerged as an inexpensive and efficient catalyst in organic synthesis. cmu.ac.th Its solubility in polar solvents and its inherent structural features make it suitable for catalyzing various reactions, particularly in environmentally friendly solvent systems. cmu.ac.th

This compound as a Catalyst for Benzimidazole (B57391) Synthesis

A significant catalytic application of this compound is in the synthesis of benzimidazole derivatives. cmu.ac.th Benzimidazoles are a crucial class of heterocyclic compounds with a wide range of applications in medicinal chemistry. cmu.ac.th this compound catalyzes the condensation reaction between various aromatic aldehydes and substituted o-phenylenediamines to produce 2-arylbenzimidazoles in high yields. cmu.ac.th

The methodology presents several advantages, including the use of a "green" solvent (aqueous ethanol), mild reaction conditions, excellent yields, and a straightforward work-up procedure. cmu.ac.th The reaction is typically performed at 60°C in a 60:40 ethanol-water mixture, which has been identified as the optimal solvent system for maximizing product yield. cmu.ac.th The catalyst is effective in small quantities and avoids the need for harsh reaction conditions or expensive and inconveniently prepared catalysts often seen in other synthetic routes. cmu.ac.th The reaction generally proceeds quickly, with products obtained in 30–80 minutes. cmu.ac.th

The scope of the reaction is broad, accommodating a wide range of aromatic aldehydes. However, aldehydes with substituents at the ortho position may require longer reaction times due to steric hindrance. cmu.ac.th

Below is a table summarizing the results for the synthesis of 2-arylbenzimidazoles from o-phenylenediamine (B120857) and various aromatic aldehydes, catalyzed by this compound.

| Entry | Aldehyde | Product | Time (min) | Yield (%) |

| 1 | Benzaldehyde (B42025) | 2-Phenyl-1H-benzimidazole | 40 | 90 |

| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1H-benzimidazole | 30 | 93 |

| 3 | 4-Methylbenzaldehyde | 2-(p-Tolyl)-1H-benzimidazole | 35 | 92 |

| 4 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-1H-benzimidazole | 35 | 91 |

| 5 | 2,4-Dihydroxybenzaldehyde | 4-(1H-Benzimidazol-2-yl)benzene-1,3-diol | 50 | 88 |

| 6 | 2-Chlorobenzaldehyde | 2-(2-Chlorophenyl)-1H-benzimidazole | 80 | 85 |

This table presents representative data based on findings where o-phenylenediamine is reacted with various aldehydes in the presence of this compound catalyst in a 60:40 ethanol/water solvent at 60°C. cmu.ac.th

Mechanistic Investigations of this compound-Catalyzed Reactions

The proposed mechanism for the this compound-catalyzed synthesis of benzimidazoles involves a multi-step process initiated by the activation of the aldehyde. cmu.ac.th

The steps are as follows:

Activation of Aldehyde: Initially, the this compound catalyst is believed to activate the benzaldehyde molecule. cmu.ac.th

Schiff Base Formation: The activated benzaldehyde then reacts with one of the amino groups of o-phenylenediamine to form a Schiff base intermediate (II). cmu.ac.th

Intramolecular Cyclization: Following this, an intramolecular nucleophilic attack occurs, where the second amino group of the diamine attacks the carbon atom of the C=N double bond in the Schiff base. This cyclization step results in the formation of a hydrobenzimidazole intermediate (III). cmu.ac.th

Oxidation: Finally, the hydrobenzimidazole intermediate undergoes subsequent air oxidation, leading to the aromatization of the imidazole (B134444) ring and the formation of the desired 2-arylbenzimidazole product. cmu.ac.th

This proposed pathway highlights the role of this compound in facilitating the initial condensation and the subsequent steps leading to the final heterocyclic product.

Spectroscopic and Photophysical Investigations of Gallocyanine

Advanced Spectrophotometric Characterization of Gallocyanine Complexes

This compound exhibits a characteristic absorption spectrum that is influenced by its chemical environment and interactions with other molecules. In its unbound form, this compound in an aqueous solution typically shows a maximum absorbance at approximately 630-635 nm. upm.edu.myaatbio.com However, the formation of complexes with other substances can lead to significant shifts in its absorption maxima.

For instance, when complexed with arsenic (III), the maximum absorbance of this compound shifts to a lower wavelength. Studies have shown that the this compound-As (III) complex has a maximum absorption at 525 nm. upm.edu.my Another study observed the maximum absorbance of this compound at 610 nm, which shifted to 585 nm upon forming a complex with As2O3. asianpubs.org This shift from a navy blue to a violet color is a key indicator of the complex formation. asianpubs.org

The interaction of this compound with reactive oxygen species (ROS) also alters its absorption spectrum. When this compound reacts with the superoxide (B77818) anion radical (•O2−), generated from potassium superoxide (KO2), the initial absorption peak at 623 nm decreases, and a new peak appears at 510 nm. bsu.by Similarly, reaction with hypochlorous acid (HOCl) leads to the formation of at least two products, with an initial intermediate product absorbing at 475 nm, which is then converted to a product absorbing at 416 nm at higher HOCl concentrations. bsu.by

The following table summarizes the observed absorption maxima for this compound and its complexes:

| Substance | Wavelength Maxima (λmax) |

| This compound | 635 nm aatbio.com |

| This compound | 630 nm upm.edu.my |

| This compound | 623 nm bsu.by |

| This compound | 610 nm asianpubs.org |

| This compound-As(III) complex | 525 nm upm.edu.my |

| As2O3-Gallocyanine complex | 585 nm asianpubs.org |

| This compound + KO2 (superoxide) | 510 nm bsu.by |

| This compound + HOCl (intermediate) | 475 nm bsu.by |

| This compound + HOCl (final product) | 416 nm bsu.by |

This compound itself is not fluorescent, but its reaction products with certain reactive species exhibit fluorescence. bsu.by The interaction of this compound with the superoxide anion radical (•O2−) results in the formation of fluorescent products. bsu.by When potassium superoxide (KO2) is added to a this compound solution, fluorescence appears and its intensity increases with the concentration of KO2. bsu.by The resulting fluorescent product shows excitation maxima in the range of 260–370 nm and an emission maximum in the region of 480–500 nm. bsu.by

Similarly, the reaction of this compound with hypochlorous acid (HOCl) also yields fluorescent products. As the concentration of HOCl increases, the fluorescence intensity of the solution rises, with excitation maxima observed at 269, 292, and 360 nm, and an emission maximum at 490 nm. bsu.by

In a biological context, such as in the xanthine (B1682287)/xanthine oxidase system which produces superoxide radicals, the addition of this compound leads to an increase in fluorescence intensity at 490 nm when excited at 360 nm. bsu.by This demonstrates the fluorogenic potential of this compound in detecting superoxide.

The table below details the fluorescence spectral characteristics of this compound reaction products.

| Reactant with this compound | Excitation Maxima (nm) | Emission Maxima (nm) |

| Potassium Superoxide (KO2) | 260-370 bsu.by | 480-500 bsu.by |

| Hypochlorous Acid (HOCl) | 269, 292, 360 bsu.by | 490 bsu.by |

| Xanthine/Xanthine Oxidase System | 360 bsu.by | 490 bsu.by |

Absorption Spectra Analysis and Wavelength Maxima

Photochemical Reactivity and Fluorogenic Properties

This compound has been identified as a fluorogenic chemosensor, particularly for the detection of the superoxide anion radical (•O2−). bsu.bymedchemexpress.com The principle behind this application lies in the reaction of the non-fluorescent this compound with •O2− to form a fluorescent product. bsu.by This reaction has been demonstrated using potassium superoxide (KO2) as a source of superoxide radicals, where the addition of KO2 to a this compound solution leads to a dose-dependent increase in fluorescence. bsu.by

The specificity of this compound's reaction with the superoxide anion radical is a key aspect of its utility. Studies have shown that while this compound reacts with •O2− and hypochlorous acid (HOCl) to produce fluorescent compounds, it does not react with hydrogen peroxide (H2O2). bsu.by Further investigations using the xanthine/xanthine oxidase system, a known generator of superoxide radicals, confirmed that the increase in fluorescence is indeed due to the reaction with •O2−. bsu.by This was further substantiated by the fact that superoxide dismutase (SOD), an enzyme that scavenges superoxide radicals, inhibits this fluorescence increase. bsu.by

This fluorogenic property makes this compound a valuable tool for estimating the production of superoxide anion radicals in biological systems, such as by activated neutrophils and other blood cells. bsu.bybsu.by

The change in this compound's fluorescence intensity over time provides kinetic information about the production of superoxide radicals in biological systems. bsu.by In a system containing xanthine and xanthine oxidase, which continuously generates superoxide, the fluorescence intensity of this compound increases over time. bsu.by The rate of this fluorescence increase can be measured and used to quantify the rate of superoxide production. bsu.by

The photophysical properties of this compound can be modulated by conjugating it to other molecules or incorporating it into supramolecular structures. For instance, this compound has been conjugated to a chromium(III) cyclam complex. This conjugation added a strong absorbance band at 610 nm to the complex. fsu.edu Such modifications are part of broader research into creating novel materials with specific photophysical characteristics. fsu.edunih.gov

The study of supramolecular assemblies, where molecules are held together by non-covalent bonds, is an active area of research for developing new functional materials. chiba-u.jpvu.lt The photophysical properties of these assemblies, such as fluorescence, can be highly dependent on their structure. chiba-u.jp While specific detailed photophysical investigations of this compound-based supramolecular structures are not extensively documented in the provided results, the principles of supramolecular chemistry suggest that incorporating this compound into such structures could lead to tunable photophysical behaviors. frontiersin.org The interaction between molecules in a supramolecular assembly can influence properties like absorption and emission spectra, and fluorescence quantum yields. nih.gov

Kinetics of this compound Fluorescence Intensity Changes in Biological Systems

Electro-optical and Electrochemical Characterization

The electro-optical and electrochemical properties of this compound are critical to understanding its behavior in various applications, such as in electroactive materials for energy storage. This section details the characterization of its electrochemical reduction and voltammetric behavior.

Electrochemical Reduction Processes and Ion Pairing

The electrochemical reduction of this compound (GAL) in an alkaline medium is a key aspect of its function as an electroactive molecule. Studies have shown that this compound undergoes a two-electron reduction process. wikipedia.org The environment, particularly the presence of certain ions, can significantly influence this process.

Ion pairing interactions play a crucial role in the reduction kinetics. For instance, the addition of potassium chloride (KCl) to a this compound solution in potassium hydroxide (B78521) (KOH) has been shown to affect the electrochemical reversibility. In a 1 mol L⁻¹ KOH solution, the reduction process of this compound is quasi-reversible. nih.gov The addition of KCl to this system shortens the peak-to-peak separation (ΔEₚ) in the cyclic voltammogram, which indicates an improvement in the reversibility of the reaction. nih.govfishersci.pt This effect is attributed to ion pairing interactions. nih.gov

Cyclic Voltammetry Studies of this compound Solutions

Cyclic voltammetry (CV) is a fundamental technique used to investigate the electrochemical properties of this compound. These studies are typically performed using a three-electrode system, often with a glassy carbon (GC) working electrode, an Ag/AgCl reference electrode, and a platinum wire auxiliary electrode. wikipedia.orgfishersci.ie

In a 1 mol L⁻¹ potassium hydroxide (KOH) solution, the cyclic voltammogram of a 0.001 mol L⁻¹ this compound solution shows a quasi-reversible response. nih.gov A well-defined pair of redox peaks can be observed, corresponding to the reduction and subsequent oxidation of the this compound molecule. fishersci.ca The characteristics of these peaks, such as their potential and current intensity, provide insights into the electrochemical process.

The concentration of the supporting electrolyte has a notable effect on the voltammetric response. For example, when the concentration of KOH is increased to 3 mol L⁻¹, the cyclic voltammogram of this compound exhibits better reversibility, characterized by a smaller ΔEₚ value compared to that in 1 mol L⁻¹ KOH. nih.govfishersci.pt This is because the higher concentration of the alkaline medium disfavors the protonation reaction, which is the rate-limiting step at lower concentrations. nih.govfishersci.pt

The scan rate also influences the cyclic voltammograms. Studies conducted at various scan rates help in determining whether the process is diffusion-controlled. The current intensity differences observed in normalized voltammograms can be related to changes in the solvation spheres of the electroactive material due to varying concentrations of this compound and electrolyte species (e.g., K⁺ ions). wikipedia.orgfishersci.pt

The table below summarizes the key parameters obtained from cyclic voltammetry studies of this compound under different conditions.

| Electrolyte Condition | Analyte Concentration | Peak Separation (ΔEₚ) | Reversibility | Rate-Determining Step | Reference |

| 1 mol L⁻¹ KOH | 0.001 mol L⁻¹ | Larger | Quasi-reversible | Protonation Reaction | nih.gov |

| 1 mol L⁻¹ KOH + KCl | 0.001 mol L⁻¹ | Shorter | Improved Reversibility | - | nih.govfishersci.pt |

| 3 mol L⁻¹ KOH | 0.001 mol L⁻¹ | Smaller | Better Reversibility | Not Favored | nih.govfishersci.pt |

Mechanistic Studies of Gallocyanine Interactions in Biological Systems

Molecular Interactions with Biological Targets

Gallocyanine, a synthetic phenoxazine (B87303) dye, has garnered significant attention for its diverse molecular interactions within biological systems. Its ability to engage with various biomolecules underpins its potential in several areas of biomedical research.

This compound has been identified as an inhibitor of the interaction between Dickkopf-1 (DKK1) and the low-density lipoprotein receptor-related protein 6 (LRP6). medchemexpress.commdpi.comresearchgate.net DKK1 is a well-known antagonist of the canonical Wnt signaling pathway, which plays a crucial role in embryonic development, cell proliferation, and tissue homeostasis. mdpi.comacs.org By binding to LRP5/6, DKK1 prevents the formation of the Wnt-Frizzled-LRP6 receptor complex, leading to the degradation of β-catenin and subsequent inhibition of Wnt signaling. mdpi.comresearchgate.netresearchgate.net

This compound, also referred to as NCI8642 or IIIC3, disrupts the DKK1/LRP6 interaction, thereby reactivating the Wnt signaling pathway. medchemexpress.commdpi.comcaymanchem.com This interference allows for the accumulation and nuclear translocation of β-catenin, a key effector of the Wnt pathway. medchemexpress.comresearchgate.net Studies have demonstrated that this compound and its derivatives can functionally restore Wnt signaling in a concentration-dependent manner. researchgate.net For instance, this compound chloride has an IC50 of 6.38 μM for the inhibition of the DKK1/LRP6 interaction. medchemexpress.com The binding energy of this compound with the active site of DKK1 has been calculated to be -6.5 kcal/mol. nih.gov This modulation of the Wnt pathway by this compound highlights its potential as a tool for studying cellular processes regulated by this critical signaling cascade. researchgate.netresearchgate.net

Table 1: this compound's Effect on Wnt Signaling Pathway

| Target Interaction | Effect of this compound | Mechanism | Downstream Effect |

|---|---|---|---|

| DKK1/LRP6 | Inhibition | Disrupts the binding of DKK1 to LRP6 co-receptor | Activation of Wnt signaling |

| β-catenin | Accumulation | Prevents degradation of β-catenin | Increased nuclear translocation and gene transcription |

The hyperphosphorylation of the tau protein is a hallmark of several neurodegenerative diseases, including Alzheimer's disease, collectively known as tauopathies. nih.govnih.gov The Wnt signaling pathway is implicated in the regulation of tau phosphorylation, as its inhibition can lead to the activation of glycogen (B147801) synthase kinase-3 beta (GSK-3β), a primary kinase responsible for phosphorylating tau. researchgate.netresearchgate.net

Research has shown that by inhibiting the DKK1/LRP6 interaction and subsequently activating the Wnt pathway, this compound and its derivatives can lead to a decrease in tau phosphorylation. researchgate.netresearchgate.netnih.gov Specifically, these compounds have been found to reduce tau phosphorylation at serine 396 in cellular models of neurodegeneration. researchgate.netcaymanchem.comresearchgate.net This effect is attributed to the inhibition of GSK-3β, which occurs downstream of Wnt pathway activation. researchgate.netgenscript.com The ability of this compound derivatives to mitigate DKK1-induced tau phosphorylation underscores their potential as research tools in the study of Alzheimer's disease and other related neurodegenerative conditions. researchgate.netnih.gov

This compound is widely recognized for its use as a histological stain for nucleic acids. researchgate.netwikipedia.org The staining mechanism is believed to involve the selective binding of the gallocyanin-chromalum complex to the phosphate (B84403) groups of both DNA and RNA. researchgate.netwikipedia.org This interaction results in a blue-violet staining of the nucleus and other basophilic structures containing nucleic acids. wikipedia.orgmorphisto.de

The binding is considered stoichiometric, meaning the intensity of the stain is proportional to the amount of nucleic acid present, which allows for quantitative analysis. wikipedia.org While the gallocyanin-chrome alum method stains both DNA and RNA without differentiation, specific enzymatic pretreatments with deoxyribonuclease (DNase) or ribonuclease (RNase) can be used to selectively demonstrate DNA or RNA, respectively. slideshare.netnih.gov After treatment with DNase, nuclear staining with gallocyanin-chromalum is nearly eliminated. nih.gov Similarly, RNase treatment removes staining from the nucleoli and cytoplasm. nih.gov This property makes this compound a valuable tool in histochemistry for the visualization and quantification of nucleic acids in tissue sections. nih.govslideshare.net

This compound also functions as a chelating agent, capable of forming complexes with various metal ions. sigmaaldrich.comsigmaaldrich.com Chelation is a process where a molecule, the chelator, forms multiple bonds with a single central metal ion. mdpi.comnih.govmdpi.com This property of this compound has been utilized in the development of indicator-displacement assays for sensing amino sugars and aminoglycosides in aqueous solutions through the formation of organometallic complexes. sigmaaldrich.com

Furthermore, the chelating ability of this compound is relevant in its interaction with other bioactive compounds. sigmaaldrich.comsigmaaldrich.com The formation of metal complexes can influence the biological activity and transport of both the metal ions and the chelating agent itself within biological systems. nih.gov The study of these interactions is crucial for understanding the broader biological profile of this compound and its potential applications in various biochemical assays.

Interaction with Nucleic Acids (DNA/RNA)

Cellular and Subcellular Localization Studies

The utility of this compound extends to the study of cellular and subcellular structures, primarily due to its specific binding properties.

This compound's primary subcellular localization is the cell nucleus, a direct consequence of its strong affinity for nucleic acids. researchgate.netmorphisto.de When used in the gallocyanin-chromalum staining method, it selectively binds to the phosphate backbone of DNA, resulting in a distinct coloration of the nucleus. wikipedia.orgnih.gov

This binding has been shown to be quantitative, making this compound a reliable stain for the cytophotometric analysis of nuclear DNA content. nih.gov Studies have compared the gallocyanin-chromalum technique with the Feulgen reaction, a well-established method for DNA quantification, and found that both methods provide a quantitative staining of DNA. nih.gov The reproducibility of the gallocyanin stain, after appropriate rinsing, makes it a valuable tool for the quantitative evaluation of DNA in cytological preparations. nih.gov

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 15240 |

| This compound chloride | 9885731 |

| Dickkopf-1 (DKK1) | Not Applicable (Protein) |

| LRP6 | 4040 |

| β-catenin | 5976839 |

| Tau protein | Not Applicable (Protein) |

| Glycogen synthase kinase-3 beta (GSK-3β) | 5280860 |

| DNA | Not Applicable (Biopolymer) |

| RNA | Not Applicable (Biopolymer) |

| Deoxyribonuclease | Not Applicable (Enzyme) |

| Ribonuclease | Not Applicable (Enzyme) |

| Feulgen stain | Not Applicable (Staining Method) |

Interaction with Nissl Substance in Nerve Cells

This compound is a synthetic dye that has been used for the demonstration of nucleic acids and Nissl substance in nerve cells. researchgate.net The mechanism of staining relies on the chemical interaction between the this compound-lake, which is a complex of this compound and a metallic mordant (like iron alum or chromalum), and the phosphate groups of nucleic acids present in the Nissl substance. researchgate.netoup.com

Nissl bodies, also known as Nissl substance, are granular structures found in the cytoplasm of neurons. anatomyatlases.orgkenhub.com They are primarily composed of rough endoplasmic reticulum and free polyribosomes, making them rich in ribosomal RNA (rRNA). anatomyatlases.orgkenhub.com This high concentration of RNA gives Nissl bodies a strong basophilic (base-loving) character, meaning they readily bind to basic dyes. wikipedia.org

The staining process involves the formation of a dye-metal complex. The this compound molecule itself has sites that can chelate with a metal ion, forming a positively charged "lake." This cationic complex then binds electrostatically to the negatively charged phosphate groups of the ribosomal RNA within the Nissl bodies. researchgate.net This interaction results in a selective and intense staining of the Nissl substance, allowing for its visualization under a light microscope. The specificity of the this compound-chromalum stain for the phosphoric acid residues of nucleic acids makes it a reliable method for studying the distribution and morphology of Nissl bodies in both normal and pathological conditions. researchgate.netpsu.edu

The appearance of Nissl bodies can change in response to neuronal injury, a process known as chromatolysis, where the granules dissolve and disperse. anatomyatlases.orgwikipedia.org this compound staining has been instrumental in observing these changes. oup.com

Biological Assay Methodologies and Interpretations

Wnt Reporter Gene Assays

Wnt reporter gene assays are a common method to study the activity of the canonical Wnt signaling pathway. acs.org This pathway plays a crucial role in various cellular processes, and its dysregulation is implicated in several diseases. acs.orgresearchgate.net The assay typically utilizes a cell line that has been genetically engineered to contain a reporter gene, such as luciferase, under the control of a T-cell factor/lymphoid enhancer factor (TCF/LEF) responsive promoter. plos.org When the Wnt pathway is activated, β-catenin accumulates in the nucleus and complexes with TCF/LEF transcription factors to drive the expression of the reporter gene. plos.org

This compound and its derivatives have been evaluated using Wnt reporter gene assays to determine their effect on this pathway. pnas.org In these assays, cells are often stimulated with a Wnt ligand (e.g., WNT3A) to activate the pathway, and the effect of the test compound is measured by the change in reporter gene expression. pnas.org For instance, to test the inhibitory effect of a compound on a Wnt antagonist like Dickkopf-1 (DKK1), cells can be treated with DKK1-conditioned medium, which suppresses Wnt signaling. pnas.org The addition of a compound like this compound that interferes with DKK1's inhibitory function would then lead to a restoration of reporter gene activity. pnas.org The results are typically interpreted as the percentage of reversal of the DKK1-mediated inhibition or as an EC50 value, which represents the concentration of the compound required to achieve 50% of the maximal effect. pnas.org For example, this compound (referred to as IIIC3 in some studies) was shown to reverse DKK1-mediated inhibition of WNT3A-stimulated reporter gene activity in NIH 3T3 cells with an EC50 of approximately 5 μM. pnas.org

DKK Binding Assays

DKK binding assays are designed to directly measure the interaction between Dickkopf (DKK) proteins, which are antagonists of the Wnt signaling pathway, and their co-receptors, the low-density lipoprotein receptor-related proteins 5 and 6 (LRP5/6). researchgate.netresearchgate.net These assays are crucial for identifying and characterizing small molecules that can disrupt this interaction.

One common format for a DKK binding assay involves using a purified, tagged DKK protein (e.g., DKK1-AP, where AP is alkaline phosphatase) and cells that express the LRP5/6 receptor. The amount of tagged DKK1 that binds to the cells can be quantified by measuring the activity of the tag. To test the effect of a compound like this compound, the assay is performed in the presence of varying concentrations of the compound. A reduction in the measured signal indicates that the compound is inhibiting the binding of DKK1 to LRP5/6. pnas.org

This compound and its derivatives have been shown to inhibit the DKK1/LRP6 interaction in such assays. researchgate.netmedchemexpress.comnih.gov The potency of this inhibition is often expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the binding by 50%. This compound chloride has been reported to inhibit the DKK1/LRP6 interaction with an IC50 of approximately 6.38 μM. medchemexpress.com These assays confirm that this compound's mechanism of activating Wnt signaling involves the direct disruption of the DKK1-LRP6 complex. researchgate.netresearchgate.net

Tau Phosphorylation Assays (e.g., DKK1-induced Tau phosphorylation in SH-SY5Y cells)

Tau phosphorylation assays are used to investigate the phosphorylation state of the tau protein, a key factor in the pathology of Alzheimer's disease and other neurodegenerative disorders known as tauopathies. plantsjournal.comscantox.com Hyperphosphorylation of tau leads to the formation of neurofibrillary tangles, a hallmark of these diseases. plantsjournal.com

These assays are often conducted using cell lines, such as the human neuroblastoma cell line SH-SY5Y, which can be induced to phosphorylate tau. researchgate.netresearchgate.net One method to induce tau phosphorylation is by treating the cells with DKK1. researchgate.netresearchgate.net The levels of phosphorylated tau at specific sites (e.g., serine 396) can then be measured using techniques like immunoassays (e.g., MSD immunosorbent assay) or immunoblotting with phospho-specific antibodies. researchgate.netresearchgate.netscantox.com

This compound derivatives have been tested in these assays to evaluate their ability to reduce DKK1-induced tau phosphorylation. researchgate.netresearchgate.net In a typical experiment, SH-SY5Y cells are treated with DKK1 to increase tau phosphorylation, and then the effect of adding a this compound derivative is observed. researchgate.netresearchgate.net A reduction in the levels of phosphorylated tau indicates that the compound can counteract the pathological effects of DKK1. researchgate.netresearchgate.net Research has shown that derivatives of this compound can decrease DKK1-induced tau phosphorylation at serine 396 in SH-SY5Y cells. researchgate.netresearchgate.net This effect is consistent with their ability to inhibit the DKK1/LRP6 interaction and thereby activate the Wnt pathway, which is known to be neuroprotective and can influence tau phosphorylation. researchgate.net

Computational Chemistry and Molecular Modeling of Gallocyanine

Molecular Docking Simulations of Gallocyanine and Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in understanding ligand-protein interactions and is frequently employed in drug discovery and design. nih.govnih.gov

Research has utilized molecular docking to explore the potential of this compound and its derivatives as therapeutic agents. For instance, in the context of Alzheimer's disease, docking simulations have been central to elucidating how these compounds can inhibit the interaction between Dickkopf-1 (DKK1) and the low-density lipoprotein receptor-related protein 6 (LRP6). researchgate.netresearchgate.netgenscript.com The first small molecule identified as an inhibitor of the DKK1/LRP6 interaction was the this compound NCI8642. researchgate.net Docking studies have guided the synthesis of new this compound derivatives with modified substituent groups on the phenoxazinone scaffold to improve their inhibitory activity. researchgate.netresearchgate.netgenscript.com

Molecular docking simulations generate hypotheses about the binding pose of a ligand within the active site of a protein. researchgate.net These simulations calculate a scoring function, often expressed as binding energy (in kcal/mol), which estimates the binding affinity between the ligand and the protein. A lower, more negative binding energy value generally indicates a more stable and favorable interaction. jchr.org

In studies targeting the Wnt signaling pathway for Alzheimer's disease treatment, this compound's binding to the DKK1 protein has been compared to other bioactive compounds. researchgate.net For example, docking studies showed that compounds like amentoflavone, orientin, and isovitexin (B1672635) bind to DKK1 with a greater release of free energy than the known modulator this compound. researchgate.net

Binding free energy can be further refined using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach, which can be applied to docking poses or molecular dynamics trajectories. researchgate.netnih.gov These calculations provide a more accurate estimation of the binding affinity by considering factors like electrostatic interactions, van der Waals forces, and solvation energy. nih.govmdpi.com For instance, MM/GBSA calculations were used to analyze potential inhibitors designed to block the interaction between DKK1 and LRP6. researchgate.net

Table 1: Example of Binding Energy Data from Docking Studies (Note: The following data is illustrative of findings in the field; specific values are context-dependent.)

| Ligand | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| This compound (NCI8642) | DKK1 | -8.5 |

| Amentoflavone | DKK1 | -10.2 |

| Orientin | DKK1 | -9.5 |

| Apigenin | DKK1 | -8.8 |

The stability of a ligand-protein complex is determined by a variety of non-covalent interactions. mdpi.com Molecular docking analysis provides a detailed view of these interactions, with hydrogen bonds and hydrophobic interactions being among the most crucial for ligand recognition and binding affinity. nih.govmdpi.com

Hydrogen Bonds: These are electrostatic attractions between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. They are highly directional and play a critical role in determining the specificity of ligand binding. cambridgemedchemconsulting.com

Hydrophobic Interactions: These interactions occur when nonpolar groups, such as aromatic rings or alkyl chains, cluster together to minimize their contact with water. In protein-ligand binding, hydrophobic parts of the ligand will often fit into hydrophobic pockets of the protein's active site. nih.govcambridgemedchemconsulting.com Leucine, valine, and isoleucine are common amino acid residues involved in these interactions. cambridgemedchemconsulting.com

Docking studies of this compound with the DKK1 protein have visualized these interactions, showing hydrogen bonds represented as dotted lines and hydrophobic interactions indicated by other graphical cues. researchgate.net The analysis of these interactions helps explain why certain derivatives exhibit higher potency; for example, bis-alkylated gallocyanines were found to be highly active inhibitors of the DKK1/LRP6 interaction. researchgate.netgenscript.com In a broader context, the analysis of protein-ligand complexes reveals that hydrophobic contacts are the most common type of interaction. cambridgemedchemconsulting.com

Table 2: Example of this compound-Protein Interactions (Note: This table is a representative example based on typical docking study results.)

| Ligand | Target Protein | Interacting Residues | Interaction Type |

|---|---|---|---|

| This compound | DKK1 | GLN-156 | Hydrogen Bond |

| This compound | DKK1 | TRP-82 | Hydrophobic |

| This compound | DKK1 | ARG-155 | Arene-Arene |

| This compound Derivative | LRP6 | PHE-90 | Hydrophobic |

| This compound Derivative | LRP6 | TRP-113 | Hydrophobic |

Ligand-Protein Binding Hypotheses and Energy Calculations

Molecular Dynamics (MD) Simulations for Interaction Mechanism Elucidation

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the motion of atoms and molecules over time, providing detailed information on the conformational changes, flexibility, and stability of the protein-ligand complex. nih.govmdpi.com This method can be used to simulate the complete, spontaneous binding process of a ligand to its receptor, offering a deeper understanding of the recognition pathway. nih.gov

For this compound and its analogues, MD simulations have been combined with docking to better understand their mechanism of action. researchgate.net For instance, MD simulations can validate the stability of a binding pose obtained from docking, ensuring the ligand remains securely in the active site over a period of nanoseconds. nih.gov Furthermore, techniques like MM/PBSA can be applied to MD simulation trajectories to calculate binding free energies with greater accuracy than docking scores alone. mdpi.com These simulations are crucial for confirming the stability of inhibitor-receptor complexes and for elucidating the energetic forces, such as van der Waals and nonpolar solvation energies, that are critical for thermodynamically stable binding. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that attempt to correlate the chemical structure of a series of compounds with their biological activity. vietnamjournal.rumdpi.com QSAR is an essential tool in drug design, as it can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the need for costly experiments. mdpi.com

For a series of this compound analogues, a QSAR model could be developed to understand which structural features are most important for their inhibitory activity against a specific target, such as the DKK1/LRP6 interaction. nih.govresearchgate.net The process involves:

Data Set Preparation: A series of this compound analogues with known biological activities (e.g., IC₅₀ values) is selected. This set is typically divided into a training set to build the model and a test set to validate its predictive power. researchgate.net

Descriptor Calculation: Various physicochemical properties, known as molecular descriptors, are calculated for each analogue. These can include steric, electronic, and hydrophobic parameters. turkjps.org

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity. turkjps.org

Model Validation: The model's statistical significance and predictive ability are rigorously tested using the test set and cross-validation techniques (e.g., leave-one-out). vietnamjournal.ru

Common 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) generate 3D contour maps. researchgate.net These maps highlight regions around the aligned molecules where modifications (e.g., adding bulky, electronegative, or hydrophobic groups) are predicted to either increase or decrease biological activity, providing a clear visual guide for designing more potent this compound analogues. researchgate.netturkjps.org

Theoretical Studies of Photophysical Properties

Theoretical computational methods are employed to investigate the photophysical properties of molecules like this compound, which is known for its use as a dye and fluorochrome. nih.govresearchgate.net These studies are critical for understanding how the molecule interacts with light.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the primary quantum mechanical methods used for this purpose. mdpi.comrsc.org

DFT is used to calculate the ground-state electronic structure and optimized geometry of the molecule. mdpi.com

TD-DFT is used to simulate the excited states, allowing for the prediction of absorption and fluorescence spectra. mdpi.comrsc.org

These theoretical studies can reveal how modifications to the this compound chemical structure affect its photophysical properties. mdpi.com Key properties investigated include:

Absorption and Emission Wavelengths (λ_max): Calculations can predict the wavelengths at which the molecule absorbs and emits light most strongly. For example, Celestine Blue, a this compound derivative, has an experimental absorption maximum of 642 nm. dawnscientific.comchemicalworlds.com

Molar Absorptivity: A measure of how strongly the molecule absorbs light at a given wavelength. researchgate.net

Electronic Transitions: Analysis of the molecular orbitals involved (e.g., HOMO and LUMO) can elucidate the nature of the electronic transitions, such as whether they exhibit intramolecular charge transfer (ICT) characteristics. mdpi.com

By providing a detailed understanding of the relationship between structure and photophysical properties, these theoretical studies can guide the design of new this compound-based dyes and probes with tailored optical characteristics for specific applications in histology and bio-imaging. rsc.org

Advanced Analytical Applications of Gallocyanine

Spectrophotometric Determination of Metal Ions and Bioactive Compounds

Gallocyanine serves as a sensitive chromogenic reagent for the quantitative determination of several ions through spectrophotometry. This method relies on the formation of a complex between this compound and the target analyte, which results in a measurable change in the solution's absorbance spectrum.

Determination of Arsenic (III) Ion

A simple, selective, and sensitive method for the spectrophotometric determination of Arsenic (III) (As(III)) has been developed using this compound as the complexing agent. wikipedia.orgasianpubs.org The method is based on the formation of a this compound-As(III) complex, which causes a decrease in the absorbance of the this compound solution at a specific wavelength. wikipedia.org

The analytical measurements are typically performed at a wavelength of 630 nm, with the optimal response occurring at a pH of 2. wikipedia.org this compound itself shows maximum absorbance at this wavelength, while the this compound-As(III) complex exhibits very low absorption. wikipedia.org This difference in absorbance is used for quantitative analysis. The method has been validated against Atomic Absorption Spectrophotometry (AAS). wikipedia.org Interference studies have shown that while several metal ions were tested, Mn(II) ions interfered the most with the determination. wikipedia.org An optical test strip for the rapid determination of trace arsenic has also been developed by immobilizing this compound in a chitosan (B1678972) membrane. asianpubs.org

Table 1: Analytical Parameters for Spectrophotometric Determination of As(III) with this compound

| Parameter | Value | Reference |

| Analytical Wavelength | 630 nm | wikipedia.org |

| Optimal pH | 2 | wikipedia.org |

| Linear Dynamic Range | 0.2 - 1.5 ppm | wikipedia.org |

| Limit of Detection (LOD) | 0.04 ppm | wikipedia.org |

| Relative Standard Deviation (RSD) | 2.3% (for 100 ppm As(III)) | wikipedia.org |

Determination of Iodate (B108269) and Periodate (B1199274)

This compound has been utilized in the kinetic spectrophotometric determination of periodate and, by extension, the simultaneous determination of iodate. The method for periodate is based on its reaction with this compound at a pH of 4.8. The progress of the reaction is monitored by measuring the absorbance of the reaction mixture at 620 nm. This method allows for the determination of periodate in the concentration range of 0.02-2.20 µg/ml. Furthermore, periodate can be determined in the presence of iodate or iodide, highlighting the method's selectivity.

For the simultaneous determination of both iodate and periodate, a differential kinetic method can be employed. This approach establishes two different conditions where in one, only the periodate reacts, while in the other, both ions react, allowing for their respective concentrations to be calculated from the reaction rates.

Determination of Boron

The use of this compound and other oxazine (B8389632) derivatives for the photometric determination of boron has been reported. The method involves the reaction of boric acid with fluoride (B91410) to form borofluoride ions. These ions then form an extractable complex with the dye, such as this compound. asianpubs.org The formation of this colored, extractable complex allows for the spectrophotometric quantification of boron. asianpubs.org

Reagent for Lead Detection

A direct photometric method has been established for determining lead (Pb(II)) levels using this compound. researchgate.netcenmed.com This technique is based on the formation of a colored complex between lead and this compound at an optimal pH of 8.0, which results in a color change from navy blue to violet. researchgate.netacs.org The maximum absorbance (λmax) of the resulting lead-gallocyanine complex is observed at 550 nm. researchgate.netcenmed.com

The method demonstrates good reproducibility, and a kinetic approach can be utilized for the determination. researchgate.net It has also been successfully adapted for flow injection analysis (FIA), allowing for a higher sample throughput. researchgate.netcenmed.com Studies on potential interferences found that mercury, iron, aluminum, citrate, and fluoride interfered most significantly at a 1:1 mole ratio with lead. cenmed.com

Table 2: Analytical Parameters for Photometric Determination of Pb(II) with this compound

| Parameter | Manual Method | Flow Injection Analysis (FIA) | Reference |

| Analytical Wavelength (λmax) | 550 nm | 550 nm | researchgate.netcenmed.com |

| Optimal pH | 8.0 | 8.0 | researchgate.net |

| Linear Dynamic Range | 1.0 x 10⁻³ - 1.0 x 10¹ µg/mL | 1.0 x 10⁻³ - 1.0 x 10² µg/mL | researchgate.netcenmed.com |

| Limit of Detection (LOD) | 2.9 ng/mL | 1.6 ng/mL | researchgate.netcenmed.com |

| Relative Standard Deviation (RSD) | 5.69 % | - | researchgate.net |

| Sampling Rate | - | 30 injections/hour | researchgate.netcenmed.com |

This compound in Biosensor Development

The redox properties of this compound make it a suitable candidate for use in the fabrication of electrochemical biosensors, where it can act as a mediator to facilitate electron transfer between an enzyme and an electrode surface.

Electrochemical Biosensors Utilizing this compound

This compound has been successfully incorporated into electrochemical biosensors, often serving as a redox mediator or reporter. jmb.or.kr In one application, a this compound-bound nanoporous titanium dioxide electrode system was developed for the mediated enzymatic reduction of nitrate (B79036). In this system, this compound is covalently linked to the nanoporous TiO₂ film and acts as a mediator for the enzyme nitrate reductase. The electrode facilitates electron transfer from the electrode to the nitrate ion via the this compound mediator, and the resulting current is proportional to the nitrate concentration. This amperometric biosensor showed a linear current response to nitrate concentrations up to 1.0 mM.

In other research, this compound has been characterized as one of several redox-active moieties for potential use in multiplexed electrochemical biosensors. jmb.or.kr These sensors often consist of redox-reporter-modified oligonucleotides attached to a gold electrode. jmb.or.kr A notable characteristic observed for this compound-based sensors is that the signaling current tends to increase upon repeated voltammetric scanning, a behavior different from many other reporters like methylene (B1212753) blue or ferrocene. jmb.or.kr This phenomenon is thought to be due to a redox-driven modification of the this compound reporter itself. jmb.or.kr

This compound-based Fluorogenic Chemosensors

This compound, a phenoxazine (B87303) dye, possesses properties that make it a candidate for the development of fluorogenic chemosensors. nih.gov These sensors are designed to detect specific analytes through a change in their fluorescent properties. This compound itself is classified as a fluorochrome, indicating its inherent fluorescent capabilities. nih.gov While detailed research findings on specific this compound-based fluorogenic chemosensors for a wide array of analytes are not extensively documented in the provided results, its role as a histological dye and fluorochrome suggests its potential in sensing applications. nih.govmdpi.com The development of such chemosensors would typically involve modifying the this compound structure to introduce specific recognition sites for a target analyte. The binding of the analyte would then induce a conformational change or an electronic perturbation in the this compound molecule, leading to a measurable change in its fluorescence emission, such as an increase or decrease in intensity, or a shift in the emission wavelength.

Integration into Cell-free Biosensing Systems

Information regarding the specific integration of this compound into cell-free biosensing systems is not available in the provided search results. Cell-free biosensors are analytical devices that utilize biological machinery, such as enzymes and nucleic acids, outside of a living cell to detect target analytes. biorxiv.orgmdpi.com These systems offer advantages like high sensitivity and the ability to be freeze-dried for point-of-care applications. mdpi.comnih.gov While various molecules like fluorescent proteins (e.g., GFP) and enzymes are commonly used as reporters in these systems, the direct application of this compound as a signaling component in a cell-free context is not described. biorxiv.orgnih.gov

Histological and Histochemical Research Applications

This compound is a well-established nuclear stain in histology and cytology. nih.govmdpi.com When mordanted with iron alum, it serves as an effective substitute for hematoxylin (B73222) in routine staining procedures like the Hematoxylin and Eosin (H&E) stain. mdpi.com The dye imparts a blue to dark-blue color to cell nuclei. windows.net This staining is due to the affinity of the this compound-metal complex for the nucleic acids within the nucleus. nih.govresearchgate.net The resulting stain is robust and resistant to extraction by alcohols and acidic counterstains. nih.gov

Table 1: Properties of this compound as a Nuclear Stain

| Property | Description | Source(s) |

|---|---|---|

| Color of Nuclei | Blue to dark-blue | windows.net |

| Mordant | Iron alum or Chrome alum | mdpi.comnih.gov |

| Mechanism | Binds to nucleic acid phosphate (B84403) groups | researchgate.net |

| Application | Substitute for Hematoxylin in H&E | mdpi.com |

| Resistance | Resists extraction by alcohols and acidic counterstains | nih.gov |

The this compound-chromalum technique, first introduced by Einarson in 1932, is a highly specific and progressive staining method for nucleic acids (both DNA and RNA) and Nissl substance in nerve cells. mdpi.comnih.gov Nissl substance, which is rich in ribosomal RNA, is crucial for identifying neuronal cell bodies. The stain is prepared by dissolving this compound in a solution of chrome alum (chromium potassium sulfate). researchgate.net The resulting cationic dye-metal complex selectively binds to the phosphate groups of nucleic acids. researchgate.net This specificity is particularly high within a pH range of 1.5 to 1.75. mdpi.comresearchgate.net The method is valued for its progressivity, meaning that once stained, the tissue does not easily overstain, and for producing reproducible and stoichiometric results, where the intensity of the stain is proportional to the amount of nucleic acid present. researchgate.net

This compound is often considered a suitable synthetic substitute for hematoxylin, a natural dye that has faced periodic shortages. nih.gov

Specificity: this compound-chromalum is highly specific for nucleic acids. mdpi.com Hematoxylin, when used with a mordant like aluminum or iron, also stains nuclei by binding to the chromatin, but its specificity can be broader.

Staining Mechanism: this compound-chromalum forms a cationic complex that binds to the phosphate groups of nucleic acids. researchgate.net Hematoxylin's staining involves the formation of a "lake" (a dye-mordant complex) which then binds to nuclear components.

Resistance to Decolorization: The this compound-chromalum stain is notably resistant to subsequent acidic counterstains, which can be an advantage in certain multi-staining protocols. nih.gov Hematoxylin staining can be more susceptible to differentiation or fading with acid treatment.

Progressive vs. Regressive Staining: The Einarson's this compound-chromalum method is a progressive stain, where the staining intensity is controlled by the duration of immersion and reaches a desired endpoint without the need for a differentiation step. mdpi.com Hematoxylin can be used in both progressive and regressive methods, with the latter involving overstaining followed by a controlled destaining (differentiation) step.

Table 2: Comparison of this compound and Hematoxylin

| Feature | This compound-Chromalum | Hematoxylin | Source(s) |

|---|---|---|---|

| Origin | Synthetic Dye | Natural Dye | nih.gov |

| Specificity | High for Nucleic Acids | Stains Nuclear Chromatin | mdpi.com |

| Staining Type | Progressive | Progressive or Regressive | mdpi.com |

| Acid Resistance | High | Moderate | nih.gov |

Standard this compound staining protocols can be time-consuming. nih.gov Research has shown that the staining time can be significantly reduced by heating the staining solution. The use of microwave heating has been demonstrated to be an effective method to accelerate the staining process without causing damage to the tissue. nih.gov Another optimization involves the treatment with detergents like Tween-20. While the specific effects of Tween-20 on this compound staining were not detailed in the provided search results, such surfactants are generally used in histology to improve reagent penetration and ensure more uniform staining by reducing surface tension.

Compound Information

Table 3: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 73801 nih.gov |

| Hematoxylin | 10603 biorxiv.org |

| Brilliant Cresyl Blue | 11488 |

| Celestine Blue | 54684697 |

| Gallein | 10243 |

| Prune Pure | 73803 |

| Modern Violet | 54684697 |

| Phenosafranin | 65732 mdpi.com |

| Safranin O | 2723800 |

| Methylene Blue | 6099 |

| Thionine | 65043 |

| Toluidine Blue O | 7083 nih.gov |

| Azure A | 65046 |

| Azure B | 16335 |

Application in Integrative Studies on Neurodegenerative Diseases

This compound has emerged as a valuable tool in the multifaceted investigation of neurodegenerative diseases, such as Alzheimer's disease (AD) and other tauopathies. Its applications are primarily twofold: as a superior staining agent for quantitative neuropathology and as a molecular agent in studies targeting specific pathological pathways. These integrative approaches allow researchers to simultaneously investigate the complex interplay between different pathological hallmarks, such as protein accumulation and neuronal loss.

One of the primary challenges in studying neurodegenerative diseases is understanding the relationship between "positive lesions," like the extracellular accumulation of β-amyloid peptides and intracellular phosphorylated tau protein, and "negative lesions," such as neuronal and synaptic loss. nih.gov this compound plays a crucial role in methodologies designed to analyze these dual-nature lesions concurrently within the same brain networks. nih.gov

As a progressive Nissl stain, this compound is frequently used for neuron counting because it clearly identifies cell nuclei. nih.govnih.gov It offers distinct advantages for quantitative stereological studies. Unlike other stains, it does not require a differentiation step to remove excess dye, leading to more consistent and homogeneous staining results both within and across tissue sections. nih.govescholarship.org Furthermore, this compound effectively penetrates thick tissue sections (e.g., 300-400 µm), providing sharp staining of the nucleolus with minimal background interference. nih.govescholarship.orgoup.com This characteristic is essential for the unbiased design-based stereology and 3D reconstruction techniques used to obtain accurate estimates of neuronal populations and to define the boundaries of specific brain regions, such as the locus coeruleus or substantia nigra. nih.govoup.comresearchgate.net

Research has successfully employed this compound staining in an integrative approach to study AD pathogenesis in vulnerable brainstem networks. nih.gov This method combines unbiased stereology on this compound-stained sections with immunohistochemistry and immunofluorescence on adjacent sections to correlate neuronal loss with the burden of pathological protein aggregates. nih.govescholarship.org This allows for a more comprehensive picture of disease progression, particularly in the long latent stages of AD before widespread, irreversible damage occurs. nih.gov

Table 1: this compound Application in Quantitative Neuropathology of Neurodegenerative Disease

| Research Application | Methodology | Key Findings | Reference |

|---|---|---|---|

| Integrative analysis of dual-nature lesions in Alzheimer's Disease | Combination of this compound staining for stereological neuronal quantification with immunohistochemistry for pathological proteins (amyloid-beta, tau). | Enables simultaneous study of neuronal loss (negative lesions) and protein accumulation (positive lesions) in the same brain network components. | nih.gov |

| Neuronal Quantification in Human Brainstem | This compound staining of thick (300µm) celloidin-embedded sections followed by unbiased stereology (optical fractionator method). | Provides sharp nucleolus staining and excellent cytoarchitectonic boundary recognition, crucial for accurate neuronal counts in nuclei like the locus coeruleus and dorsal raphe. | nih.govescholarship.org |

| 3D Volume Reconstruction | Use of this compound-stained serial sections to create three-dimensional reconstructions of brain nuclei. | Facilitates the calculation of surface area and volume of reconstructed regions, aiding in the comprehensive structural analysis of brain networks affected by neurodegeneration. | nih.gov |

Beyond its role in histology, this compound has been identified as a modulator of specific molecular pathways implicated in neurodegeneration. chemsrc.comcaymanchem.com Studies have shown that this compound and its derivatives can act as inhibitors of the Dickkopf-1 (Dkk1)/Low-density lipoprotein receptor-related protein 6 (LRP6) interaction. caymanchem.comresearchgate.netresearchgate.net Dkk1 is an antagonist of the canonical Wnt signaling pathway, a pathway implicated in neuroprotective mechanisms. researchgate.net By blocking the inhibitory action of Dkk1, this compound can activate Wnt/β-catenin signaling. caymanchem.comresearchgate.net

This has significant implications for diseases characterized by the hyperphosphorylation of the tau protein, a hallmark of AD and other tauopathies. nih.gov The activation of the Wnt pathway by this compound derivatives has been shown to reduce tau phosphorylation. researchgate.netresearchgate.net Specifically, this compound can inhibit prostaglandin (B15479496) J2-induced tau phosphorylation at serine 396 in primary cortical neurons and in SH-SY5Y cells. caymanchem.comresearchgate.net These findings position this compound and its synthetic derivatives as potential lead compounds for research into agents that could modify disease progression in tauopathies. chemsrc.comnih.gov

Table 2: Research Findings on this compound as a Molecular Modulator

| Research Focus | Model/System | Mechanism of Action | Key Result | Reference |

|---|---|---|---|---|

| Inhibition of Dkk1/LRP6 Interaction | In vitro assays | Disrupts the binding of Dkk1 to its receptor LRP6. | This compound exhibits an IC50 of approximately 3 µM in inhibiting DKK1 binding to LRP6. | chemsrc.comcaymanchem.com |

| Modulation of Wnt Signaling | SH-SY5Y cells, primary cortical neurons | Blocks Dkk1's inhibitory activity, leading to the activation of the Wnt/β-catenin signaling pathway. | Treatment with this compound derivatives increases levels of pGSK3β kinase and β-catenin. | caymanchem.comresearchgate.net |

| Inhibition of Tau Phosphorylation | Prostaglandin J2-induced models in primary cortical neurons and SH-SY5Y cells. | By activating Wnt signaling, it counteracts pathways leading to tau hyperphosphorylation. | This compound derivatives inhibit tau phosphorylation at serine 396. | caymanchem.comresearchgate.netnih.gov |

Table of Mentioned Compounds

| Compound Name | PubChem CID |

|---|---|

| This compound | 15243 |

| β-amyloid | 148151239 |

| Tau protein | 108131 |

| Prostaglandin J2 | 5280888 |

| Dickkopf-1 (Dkk1) | N/A (Protein) |

| Low-density lipoprotein receptor-related protein 6 (LRP6) | N/A (Protein) |

| β-catenin | 5976865 |

Emerging Applications and Future Directions in Gallocyanine Research

Gallocyanine in Energy Storage Systems

This compound has been identified as a promising candidate for next-generation energy storage, particularly in aqueous organic redox flow batteries. Its ability to undergo reversible redox reactions makes it suitable for use as an electroactive species in these systems.

This compound (GAL) has been introduced as a promising electroactive molecule for negolytes in alkaline flow batteries, notable for its capacity to store two electrons per molecule. nih.govacs.org This two-electron storage capability is crucial for potentially doubling the charge storage capacity and increasing the energy density of aqueous organic flow batteries. nih.govresearchgate.net Inspired by its role as an efficient two-electron transfer mediator in biology, researchers investigated its electrochemical behavior under alkaline conditions. acs.org

In a flow cell configuration using a GAL-KOH (potassium hydroxide) system as the negolyte and a ferrocyanide-KOH solution as the posolyte, the system demonstrated reversible redox chemistry and an open-circuit voltage of 0.83 V. acs.org The cell exhibited excellent performance, with a Coulombic efficiency close to 100% and a capacity retention of 87% over 200 charge-discharge cycles. acs.org This marked the first use of a phenoxazine-based derivative for two-electron storage in an aqueous flow cell. acs.org

Despite these promising results, the initial deprotonated this compound species (GAL²⁻ox) showed poor solubility in the electrolyte (less than 0.1 mol L⁻¹), which limited the concentration of the active species and thus the volumetric capacity of the negolyte. nih.gov

The primary challenge in developing cost-effective this compound-based flow batteries is the compound's low solubility in the aqueous alkaline electrolyte. nih.govacs.orgnih.gov To overcome this limitation, researchers have explored the use of molecular additives to enhance solubility. One successful strategy involves the introduction of an inexpensive "molecular spectator," 7-amino-4-hydroxy-2-naphthalenesulfonic acid (AHSQ). nih.govacs.org

A flow battery cell utilizing this improved GAL-AHSQ-KOH negolyte was operated outside of a glovebox and demonstrated significant stability. nih.gov The cell achieved a high Coulombic efficiency of nearly 98% and retained 88% of its initial operating capacity after 110 cycles. nih.govacs.org This work demonstrates that electrolyte engineering with suitable additives is a viable path to improving the performance of this compound-based flow batteries. nih.govresearchgate.net

Table 1: Performance of this compound-Based Flow Battery Cells

| Electrolyte Composition | Theoretical Volumetric Capacity | Initial Operating Capacity | Coulombic Efficiency | Capacity Retention |

| GAL-KOH | <5.36 Ah L⁻¹ (based on <0.1 M solubility) | Not specified | ~100% | 87% after 200 cycles |

| GAL-AHSQ-KOH | 32.00 Ah L⁻¹ | 16.06 Ah L⁻¹ (72.1% of theoretical) | ~98% | 88% after 110 cycles |

Application in Aqueous Flow Batteries (Negolytes)

Applications in Materials Science and Engineering

This compound's molecular structure, featuring a polyaromatic system and catechol-like groups, facilitates its application in materials science as a functional additive for dispersing, functionalizing, and reinforcing advanced materials.

This compound has proven to be an effective co-dispersant in the fabrication of metal oxide-carbon nanotube composites for energy storage applications. mdpi.comdntb.gov.ua In the development of γ-Fe₂O₃-multiwalled carbon nanotube (MWCNT) composites for supercapacitor electrodes, this compound was used to ensure the efficient co-dispersion and mixing of the oxide nanoparticles and the nanotubes. mdpi.comdntb.gov.ua